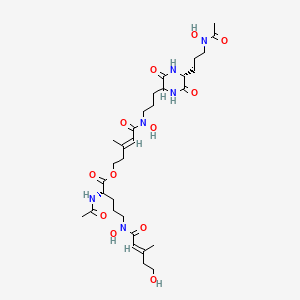
ITSA-1
Descripción general
Descripción
ITSA1, también conocido como (1H-benzo[d][1,2,3]triazol-1-il)(2,4-diclorofenil)metanona, es un compuesto que actúa como activador de la histona desacetilasa (HDAC). Es particularmente conocido por contrarrestar los efectos de la trichostatina A (TSA), un potente inhibidor de la HDAC. ITSA1 es permeable a la membrana y suprime específicamente el arresto del ciclo celular inducido por TSA, la acetilación de histonas y la activación transcripcional .
Aplicaciones Científicas De Investigación
Química
En química, ITSA1 se utiliza como un compuesto de herramienta para estudiar los efectos de la activación e inhibición de la HDAC. Ayuda a comprender el papel de las HDAC en la expresión génica y la remodelación de la cromatina .
Biología
ITSA1 se emplea en la investigación biológica para investigar la regulación del ciclo celular, la apoptosis y la activación transcripcional. Es particularmente útil en estudios que involucran efectos celulares inducidos por TSA .
Medicina
En la investigación médica, se explora ITSA1 por sus posibles aplicaciones terapéuticas en el tratamiento del cáncer. Al modular la actividad de la HDAC, puede influir en la expresión de genes involucrados en la proliferación celular y la apoptosis .
Industria
ITSA1 se utiliza en el desarrollo de nuevos moduladores de HDAC y como compuesto de referencia en la detección de inhibidores y activadores de HDAC .
Mecanismo De Acción
ITSA1 ejerce sus efectos activando específicamente las HDAC, contrarrestando los efectos inhibitorios de TSA. Reduce la acetilación de histonas inducida por TSA y la activación transcripcional, restaurando así la progresión normal del ciclo celular y reduciendo la apoptosis. Los objetivos moleculares de ITSA1 incluyen HDAC y reguladores de la transcripción asociados .
Análisis Bioquímico
Biochemical Properties
ITSA-1 is a cell-permeable HDAC activator . It counteracts the effects of TSA, including TSA-induced cell cycle arrest and tubulin acetylation . Despite its ability to suppress TSA, this compound does not affect the activity of other HDAC inhibitors . This selective suppression suggests that this compound interacts with specific enzymes and proteins involved in the HDAC pathway.
Cellular Effects
The cellular effects of this compound are primarily linked to its role as an HDAC activator. It counteracts TSA-induced cell cycle arrest, suggesting that this compound can influence cell proliferation . Additionally, this compound inhibits TSA-induced tubulin acetylation , which may impact cellular processes such as cell division and intracellular transport.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the HDAC pathway. As an HDAC activator, this compound can influence the acetylation status of histones, which are proteins that help package DNA in the cell nucleus . By counteracting the effects of TSA, an HDAC inhibitor, this compound can modulate gene expression and other cellular processes regulated by histone acetylation .
Metabolic Pathways
Given its role as an HDAC activator, it is likely that this compound is involved in pathways related to histone modification and gene expression
Transport and Distribution
Given its role as an HDAC activator, it is likely that this compound is able to permeate cell membranes and exert its effects within the cell nucleus
Subcellular Localization
Given its role as an HDAC activator, it is likely that this compound exerts its effects within the cell nucleus, where histone modification and gene expression occur
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de ITSA1 implica la reacción del cloruro de 2,4-diclorobenzoílo con 1H-benzotriazol en presencia de una base como la trietilamina. La reacción se lleva a cabo típicamente en un solvente orgánico como el diclorometano a temperatura ambiente. El producto se purifica luego mediante recristalización o cromatografía en columna .
Métodos de Producción Industrial
Si bien los métodos específicos de producción industrial para ITSA1 no están ampliamente documentados, el proceso de síntesis se puede ampliar optimizando las condiciones de reacción y utilizando equipos de grado industrial. Los pasos clave incluyen garantizar la pureza de los materiales de partida, mantener condiciones de reacción controladas y emplear técnicas de purificación eficientes para obtener altos rendimientos de ITSA1 .
Análisis De Reacciones Químicas
Tipos de Reacciones
ITSA1 principalmente experimenta reacciones de sustitución debido a la presencia de grupos funcionales reactivos como las porciones de benzotriazol y diclorofenilo. También puede participar en reacciones de sustitución aromática nucleofílica.
Reactivos y Condiciones Comunes
Sustitución Nucleofílica: ITSA1 puede reaccionar con nucleófilos en condiciones suaves, a menudo utilizando solventes como el dimetilsulfóxido (DMSO) o el acetonitrilo.
Oxidación y Reducción: Si bien ITSA1 es estable en condiciones normales, puede sufrir reacciones de oxidación o reducción en presencia de agentes oxidantes o reductores fuertes.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizados. Por ejemplo, la sustitución nucleofílica puede conducir a la formación de varios derivados de benzotriazol sustituidos .
Comparación Con Compuestos Similares
Compuestos Similares
Trichostatina A (TSA): Un potente inhibidor de HDAC que induce la acetilación de histonas y el arresto del ciclo celular.
Vorinostat: Otro inhibidor de HDAC utilizado en la terapia contra el cáncer.
Ácido Valproico: Un inhibidor de HDAC de amplio espectro con aplicaciones en neurología y psiquiatría.
Singularidad de ITSA1
ITSA1 es único en su capacidad de contrarrestar específicamente los efectos de TSA sin afectar otros inhibidores de HDAC. Esta acción selectiva lo convierte en una herramienta valiosa en la investigación centrada en comprender los roles específicos de las HDAC y su regulación .
Propiedades
IUPAC Name |
benzotriazol-1-yl-(2,4-dichlorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2N3O/c14-8-5-6-9(10(15)7-8)13(19)18-12-4-2-1-3-11(12)16-17-18/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVNLAUGZMOPBPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2C(=O)C3=C(C=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30354402 | |
| Record name | ITSA1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30354402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
200626-61-5 | |
| Record name | ITSA1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30354402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ITSA-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of ITSA-1?
A: this compound acts as a histone deacetylase (HDAC) activator. [, ] HDACs are enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and gene silencing. By activating HDACs, this compound can modulate gene expression. [, ]
Q2: How does this compound impact vascular endothelial cells (ECs) under arterial laminar shear stress (ALS)?
A: Research indicates that this compound can prevent ALS-induced damage and inflammation in venous ECs. [] This protective effect is linked to its ability to increase the expression of H3K9me3 (a histone modification associated with gene silencing) and activate focal adhesion kinase (FAK), which is involved in cell adhesion and mechanotransduction. []
Q3: Does this compound interact with other pathways in vascular cells?
A: this compound has been shown to mitigate mitochondrial oxidative stress in vascular endothelial cells exposed to inflammatory stimuli. [] This protective effect appears to involve the activation of antioxidant pathways and the inhibition of histone deacetylase activity. []
Q4: Can the effects of this compound be reversed?
A: Studies using human umbilical vein endothelial cells (HUVECs) have shown that the antioxidant and mitochondrial-protective effects of this compound can be entirely offset by co-treatment with the HDAC inhibitor Entinostat. [] This suggests that the effects of this compound are reversible and directly linked to its HDAC-activating properties.
Q5: Beyond vascular cells, has this compound demonstrated activity in other biological contexts?
A: Research suggests that this compound can counteract the negative effects of sleep deprivation on intestinal health in mice. [] This effect appears to be mediated through modulation of the HDAC3-p-GSK-3β-β-catenin-Nrf2-NF-κB pathway, influencing inflammation, oxidative stress, and intestinal mucosal integrity. []
Q6: Are there any studies exploring the role of this compound in bone health?
A: While research specifically on this compound and bone health is limited within the provided context, studies using a different HDAC activator in a mouse model of CBS deficiency (a condition impacting hydrogen sulfide production) observed positive effects on bone homeostasis. [] These findings suggest that modulating HDAC activity might represent a potential therapeutic strategy for bone-related disorders.
Q7: Are there any known limitations or drawbacks associated with this compound?
A: While the provided research highlights potential benefits of this compound, further studies are needed to fully understand its safety and efficacy profile. Notably, a study on cardiomyocytes found that acute administration of this compound significantly reduced calcium transient amplitude and reuptake time into the sarcoplasmic reticulum. [] This finding emphasizes the need for cautious exploration of potential side effects and long-term consequences of this compound treatment.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



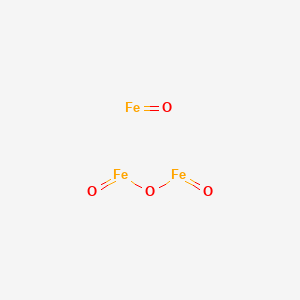
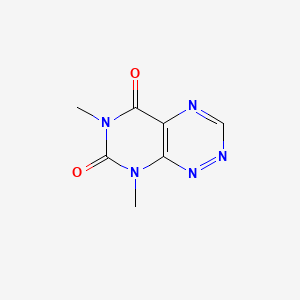


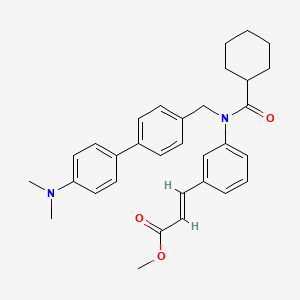
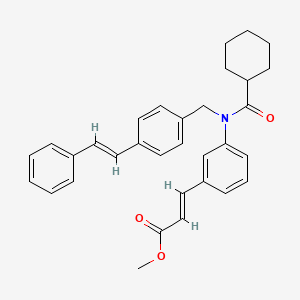
![(E)-Methyl 3-(3-(N-(4-(benzo[d][1,3]dioxol-5-yl)benzyl)cyclohexanecarboxamido)phenyl)acrylate](/img/structure/B1672615.png)
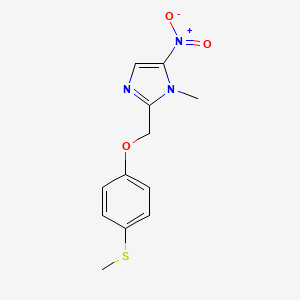



![17-Ethynyl-17-hydroxy-7,13-dimethyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1672627.png)
